molecular formula C26H21N3O3S B2446525 2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 324774-59-6

2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2446525
CAS No.: 324774-59-6
M. Wt: 455.53
InChI Key: FHCWUDOZPQHOMD-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole synthesis can be achieved through several methods. One method involves the cyclization of amido-nitriles . Another method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom .


Chemical Reactions Analysis

Imidazole has been used in the development of new drugs due to its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Polymeric Fused-Ring Systems : Research on the synthesis of new polycyclic fused-ring systems like 15H-isoquino[2′,3′:3,4]imidazo[2,1-b]quinazoline-7,13,15-triones demonstrates the complexity and potential applications of these compounds in materials science. Some of these compounds have been tested for antitumor activities, highlighting their potential in medical research A. Khodair, J. Gesson, E. El‐Ashry, 2004.

  • Chemosensor Systems : Derivatives of the benzo[de]isoquinoline-1,3-dione system have been synthesized and exhibit high chemosensor selectivity in the determination of anions. This suggests applications in environmental monitoring and analytical chemistry И. Е. Толпыгин et al., 2013.

  • Fluorescence Properties : Studies on nitrogen-containing fluorophores, including benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one, have shown solvent-dependent fluorescence emission and quenching by hydrogen bonding interactions. This indicates potential applications in optical materials and sensors C. Tamuly et al., 2006.

Potential Applications

  • Electrochromic Materials : Research into electron-deficient pyrrolo-acenaphtho-pyridazine-dione based donor–acceptor conjugated polymers for electrochromic applications suggests that similar compounds could be utilized in smart windows and display technologies due to their reversible color changes and stability Ching Mui Cho et al., 2015.

  • Optical and Electronic Devices : The synthesis and investigation of low-molecular weight compounds for potential application in organic light-emitting devices point to the use of similar chemical structures in the development of electroluminescent layers and displays G. Dobrikov et al., 2011.

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological target. Many imidazole derivatives are used as pharmaceuticals, including antifungal drugs, antibiotics, and sedatives .

Future Directions

Imidazole and its derivatives continue to be an area of interest in drug development due to their wide range of biological activities . Future research may focus on developing new synthetic routes and exploring the potential of imidazole derivatives in treating various diseases .

Properties

IUPAC Name

2-[4-oxo-4-(2-prop-2-enylsulfanylbenzimidazol-1-yl)butyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-2-16-33-26-27-20-12-3-4-13-21(20)29(26)22(30)14-7-15-28-24(31)18-10-5-8-17-9-6-11-19(23(17)18)25(28)32/h2-6,8-13H,1,7,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCWUDOZPQHOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2N1C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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